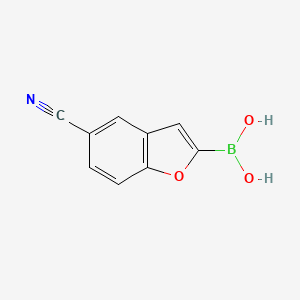

(5-Cyanobenzofuran-2-yl)boronic acid

Descripción general

Descripción

(5-Cyanobenzofuran-2-yl)boronic acid: is an organic compound with the molecular formula C9H6BNO3 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a benzofuran ring with a cyano group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyanobenzofuran-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as tetrahydrofuran or dimethylformamide) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: (5-Cyanobenzofuran-2-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding phenol derivative.

Reduction: Reduction of the cyano group to an amine.

Substitution: Nucleophilic substitution reactions at the boronic acid group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as organolithium or Grignard reagents.

Major Products:

Oxidation: 5-Hydroxybenzofuran-2-ylboronic acid.

Reduction: 5-Aminobenzofuran-2-ylboronic acid.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: (5-Cyanobenzofuran-2-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. It serves as a building block for the synthesis of complex organic molecules .

Biology: In biological research, this compound is used for the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and sensors .

Mecanismo De Acción

The mechanism of action of (5-Cyanobenzofuran-2-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied .

Comparación Con Compuestos Similares

- Phenylboronic acid

- 2-Cyanophenylboronic acid

- Benzofuran-2-ylboronic acid

Comparison: (5-Cyanobenzofuran-2-yl)boronic acid is unique due to the presence of both a cyano group and a benzofuran ring, which confer distinct electronic and steric properties. This makes it more versatile in certain synthetic applications compared to simpler boronic acids like phenylboronic acid. The cyano group can also participate in additional reactions, providing further functionalization opportunities .

Actividad Biológica

(5-Cyanobenzofuran-2-yl)boronic acid is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its various biological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₆BNO₃

- Molecular Weight : 186.96 g/mol

- CAS Number : 331833-83-1

- Structure : The compound features a boronic acid functional group attached to a benzofuran ring with a cyano substituent at the 5-position.

Boronic acids, including this compound, are known for their ability to interact with biological molecules through reversible covalent bonding. This property is particularly useful in targeting enzymes and receptors involved in various diseases.

- Proteasome Inhibition : Boronic acids have been shown to inhibit proteasomes, which are crucial for protein degradation in cells. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making these compounds potential anticancer agents .

- Antibacterial Activity : The compound's structure allows it to act as a β-lactamase inhibitor, which is vital for combating antibiotic-resistant bacteria. It binds to serine residues in the active site of β-lactamases, effectively restoring the activity of β-lactam antibiotics against resistant strains .

- Antifungal Properties : Similar to other boronic acids, this compound has shown promise in antifungal applications. Its derivatives have been evaluated for their ability to inhibit fungal growth without adversely affecting mammalian cells .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- In vitro Studies : The compound demonstrated an IC₅₀ value of approximately 8.21 nM against specific cancer cell lines, indicating potent growth inhibition .

Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against various strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.004 µM |

| Escherichia coli | 0.008 µM |

| Staphylococcus aureus | 0.005 µM |

These results highlight its effectiveness against both Gram-negative and Gram-positive bacteria, particularly those resistant to conventional treatments .

Antifungal Activity

The compound has also been tested for antifungal properties:

| Fungal Strain | Concentration (mM) | Effect |

|---|---|---|

| Candida albicans | 0.3 | Growth inhibition |

| Aspergillus fumigatus | 1.0 | Complete growth inhibition |

These findings suggest that this compound could be developed into an effective antifungal agent .

Case Studies

- Development as a Therapeutic Agent : A study focused on the synthesis and evaluation of various boronic acids, including this compound, highlighted its potential as a lead compound in drug development for cancer therapy due to its selective cytotoxicity towards cancer cells while sparing normal cells .

- Antimicrobial Resistance Research : Research conducted on the use of boronic acids in overcoming antibiotic resistance showcased this compound's ability to restore the efficacy of β-lactam antibiotics against resistant bacterial strains, thus providing a promising avenue for treating infections caused by multidrug-resistant organisms .

Propiedades

IUPAC Name |

(5-cyano-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BNO3/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLRCFQFPPZZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735778 | |

| Record name | (5-Cyano-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331833-83-1 | |

| Record name | (5-Cyano-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.